REACTION_CXSMILES
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[OH:1][CH:2]1[O:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1.N1C=CC=CC=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:1][CH:2]1[O:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1)(=[O:17])[CH3:16]
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Name
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|
Quantity
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24 g
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Type
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reactant
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Smiles
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OC1C=CC(CO1)=O
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Name
|
|
Quantity
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80 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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Smiles
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C(C)(=O)OC1C=CC(CO1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |